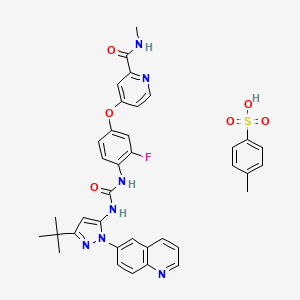

Rebastinib tosylate

Description

Significance of Protein Kinases as Biological Targets

Protein kinases are a crucial family of enzymes that play a fundamental role in cellular signaling pathways. researchgate.netmdpi.comcusabio.com They function as molecular switches, regulating a vast array of cellular processes including growth, proliferation, differentiation, metabolism, and apoptosis. mdpi.comcusabio.comresearchgate.net The mechanism by which they exert this control is through phosphorylation, the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins. researchgate.net This modification can alter a protein's activity, localization, or its interaction with other molecules.

Given their central role in regulating cellular function, it is not surprising that the abnormal activity of protein kinases is frequently linked to the development and progression of numerous diseases, most notably cancer. researchgate.netmdpi.commdpi.com Dysregulation of kinase signaling can lead to uncontrolled cell growth, resistance to cell death, and the promotion of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. researchgate.netmdpi.com This has made protein kinases one of the most important classes of targets for the development of therapeutic agents. researchgate.netresearchgate.netmdpi.com

Evolution of Kinase Inhibitors as Research Tools

The recognition of protein kinases as viable drug targets in the early 1980s spurred extensive research into developing molecules that could modulate their activity. scielo.br The initial breakthrough in this field came with the development of imatinib (B729), a rationally designed small molecule inhibitor targeting the Bcr-Abl kinase, which is responsible for chronic myelogenous leukemia (CML). scielo.brpharmafeatures.com The success of imatinib validated the therapeutic potential of kinase inhibition and catalyzed a surge in the discovery and development of a wide range of kinase inhibitors. pharmafeatures.com

Over the past three decades, the field of kinase inhibitor research has evolved significantly, driven by advances in genomics, crystallography, and computational biology. scielo.brplos.org Early inhibitors were often broad-spectrum, targeting multiple kinases due to the conserved nature of the ATP-binding site across the kinome. plos.orgucsf.edu While this polypharmacology can sometimes be advantageous, it can also lead to off-target effects. tum.de Subsequent research has focused on developing more selective inhibitors, including allosteric inhibitors that bind to sites other than the ATP pocket, and covalent inhibitors that form a permanent bond with the kinase. ucsf.eduresearchgate.net These highly specific inhibitors have become invaluable tools in both basic research for dissecting signaling pathways and in clinical applications for targeted therapies. ucsf.edutum.de

Overview of Rebastinib (B1684436) Tosylate as a Multi-Kinase Inhibitor in Preclinical Research

Rebastinib, also known as DCC-2036, is an orally bioavailable small-molecule inhibitor that targets multiple tyrosine kinases. cancer.govnih.gov It was initially developed as a "switch control" inhibitor of the Bcr-Abl fusion oncoprotein, including the T315I gatekeeper mutant that confers resistance to other Bcr-Abl inhibitors. researchgate.netcaymanchem.comnih.gov Rebastinib's unique mechanism involves binding to the switch control pocket of the ABL1 kinase domain, locking it in an inactive conformation. nih.gov

Beyond its activity against Bcr-Abl, preclinical studies have revealed that Rebastinib is a potent inhibitor of several other key kinases involved in cancer progression. cancer.govnih.gov These include the TIE-2 receptor tyrosine kinase, vascular endothelial growth factor receptor 2 (VEGFR2), and members of the Src family of kinases (SFKs) such as LYN, HCK, and FGR. cancer.govnih.gov The inhibition of TIE-2 and VEGFR-2, both crucial regulators of angiogenesis, gives Rebastinib anti-angiogenic properties. mdpi.comcancer.govmedandlife.org Its ability to inhibit TIE-2 expressed on tumor-associated macrophages (TEMs) also allows it to modulate the tumor microenvironment. mdpi.comresearchgate.netdeciphera.com This multi-targeted profile makes Rebastinib a subject of significant interest in preclinical oncology research, with studies exploring its effects on primary tumor growth, metastasis, and the tumor microenvironment. researchgate.netmedandlife.orgdeciphera.comnih.gov

Inhibitory Profile of Rebastinib Against Various Kinases

| Kinase Target | IC50 (nM) | Reference |

| Abl1 (wild-type) | 0.8 | caymanchem.commedkoo.com |

| Abl1 (T315I mutant) | 4 | caymanchem.commedkoo.com |

| TIE-2 | 0.63 - 1.2 | medkoo.comresearchgate.net |

| KDR (VEGFR2) | nanomolar concentrations | caymanchem.com |

| FLT3 | nanomolar concentrations | caymanchem.com |

| Src | nanomolar concentrations | caymanchem.com |

| Lyn | nanomolar concentrations | caymanchem.com |

| Fgr | nanomolar concentrations | caymanchem.com |

| Hck | nanomolar concentrations | caymanchem.com |

| TRKA | 0.17 | nih.gov |

| TRKB | 0.42 | nih.gov |

| TRKC | 2.74 | nih.gov |

Detailed Research Findings on Rebastinib Tosylate

Preclinical investigations have demonstrated the multifaceted anti-tumor activity of Rebastinib. In a mouse model of metastatic mammary carcinoma, Rebastinib was shown to reduce tumor growth, angiogenesis, and metastasis. mdpi.com It achieved this by inhibiting TIE-2 on tumor-associated macrophages, which in turn prevented the vascular openings associated with tumor cell dissemination. mdpi.com When used in combination with paclitaxel (B517696) in the PyMT mouse breast cancer model, Rebastinib blocked primary tumor growth by 90% and significantly reduced the presence of tumor-promoting macrophages. deciphera.com

Furthermore, in a syngeneic murine model of ovarian cancer, the combination of Rebastinib and chemotherapy led to a longer median survival compared to chemotherapy alone. researchgate.net This was associated with an increase in CD45+ macrophages and cytotoxic T cells in the ascitic fluid of treated mice. researchgate.net In vitro studies on ovarian cancer cells revealed that Rebastinib treatment resulted in the upregulation of 1,528 genes and the downregulation of 3,115 genes, indicating a broad impact on gene expression. researchgate.net

Research has also highlighted Rebastinib's potent and selective inhibition of the TIE-2 receptor tyrosine kinase with picomolar potency. mdpi.comaacrjournals.org It exhibits a slow dissociation from TIE-2, leading to sustained inhibition of its kinase activity. researchgate.netaacrjournals.org This prolonged action is a significant attribute for a research tool aimed at understanding the long-term consequences of TIE-2 pathway inhibition.

Structure

3D Structure of Parent

Properties

CAS No. |

1033893-29-6 |

|---|---|

Molecular Formula |

C37H36FN7O6S |

Molecular Weight |

725.8 g/mol |

IUPAC Name |

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10) |

InChI Key |

ARPBZBAWXAVDCE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rebastinib Tosylate; DCC-2036; DP-1919; DP 1919TO; DCC 2036; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation in Research Context

The development of Rebastinib (B1684436) and its analogues has been a subject of extensive research, focusing on optimizing its potency and understanding its interactions with target kinases.

Key Synthetic Routes and Transformations

While specific, detailed synthetic schemes for Rebastinib tosylate are often proprietary and found within patent literature, the general approach to constructing such complex molecules involves multi-step sequences. acs.org The synthesis of related compounds, such as quinoline-thiazole hybrids, has been described in the literature, which may offer insights into the types of chemical transformations involved. researchgate.net These syntheses typically rely on building key fragments and coupling them together. For Rebastinib, this would likely involve the synthesis of the substituted quinolinyl-pyrazole core and the fluorinated phenoxy-picolinamide moiety, followed by their linkage via a urea (B33335) functional group. nih.gov

Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for optimizing lead compounds. For Rebastinib, this has involved the synthesis of various analogues to probe the importance of different structural components. For instance, a hybrid compound, RN129, was designed by combining the hinge-binding indazole of MLi-2 with the DFG-out pocket binding moieties of GZD-824 and Rebastinib. biorxiv.org This hybrid approach led to a potent LRRK2 inhibitor, demonstrating the modularity of the Rebastinib scaffold in designing new kinase inhibitors. biorxiv.org Further modifications in this series led to the development of compound RN277, which also exhibited a type-II inhibitor binding mode. biorxiv.org These studies highlight the importance of the specific arrangement of aromatic and heterocyclic rings, as well as the nature of the linker, in determining the potency and selectivity of the inhibitor.

Structural Characteristics Relevant to Target Interaction

The efficacy of Rebastinib as a kinase inhibitor is intrinsically linked to its unique three-dimensional structure and its ability to interact with specific amino acid residues within the kinase domain.

Molecular Architecture and Key Functional Groups

Table 1: Key Functional Groups of Rebastinib

| Functional Group | Chemical Moiety | Potential Role in Binding |

| Urea | -NH-CO-NH- | Forms key hydrogen bonds with the kinase domain. |

| Quinoline | C₉H₇N | Contributes to hydrophobic and aromatic stacking interactions. |

| Pyrazole | C₃H₃N₂ | Part of the core scaffold, involved in positioning other functional groups. |

| tert-Butyl | -C(CH₃)₃ | Provides a bulky, hydrophobic anchor. |

| Fluorophenoxy | -O-C₆H₃F- | The fluorine atom can modulate electronic properties and form specific interactions. |

| N-methylpicolinamide | -C₅H₃N-CO-NHCH₃ | Engages in hydrogen bonding and other interactions within the binding pocket. |

This table is generated based on the molecular structure of Rebastinib and general principles of drug-receptor interactions.

Conformational States and Binding Modes (Type II Inhibitor)

Rebastinib is classified as a type II kinase inhibitor. mdpi.comnih.govacs.org This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain. nih.govaacrjournals.org In this conformation, the highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped outwards, creating a hydrophobic pocket adjacent to the ATP-binding site. mdpi.com

Crystallographic analyses have revealed that Rebastinib binding induces and stabilizes this inactive DFG-out conformation in kinases like ABL1 and Tie2. nih.govnih.govaacrjournals.org It occupies a region known as the "switch control pocket," which is crucial for mediating the conformational change from the inactive to the active state. mdpi.comnih.gov By binding to this pocket, Rebastinib effectively locks the kinase in an inactive state, preventing the conformational changes required for kinase activation, regardless of the phosphorylation state of key regulatory residues. mdpi.comnih.gov

This unique binding mode allows Rebastinib to overcome resistance mechanisms that affect other kinase inhibitors, such as the T315I "gatekeeper" mutation in BCR-ABL1. nih.govnih.govmedkoo.com The binding of Rebastinib forces even these mutated kinases to adopt an inactive conformation. nih.gov In its interaction with Tie2, Rebastinib forms five direct hydrogen bonds and nucleates an additional 25 hydrogen bonds, which stabilizes the inactive state and blocks the binding of both ATP and protein substrates. nih.govaacrjournals.org

Table 2: Rebastinib's Interaction with Target Kinases

| Target Kinase | Binding Mode | Key Conformation | Effect of Binding |

| ABL1 | Type II, Switch Control Inhibitor | DFG-out, Inactive | Blocks conformational change to active state. mdpi.comnih.govguidetopharmacology.org |

| Tie2 | Type II | DFG-out, Inactive | Induces and stabilizes inactive conformation, blocking ATP and substrate binding. nih.govaacrjournals.org |

| LRRK2 | Type II (in designed hybrids) | DYG-out, Inactive | Stabilizes an open, inactive kinase conformation. biorxiv.orgacs.org |

This table summarizes the binding characteristics of Rebastinib and its analogues to various kinases based on published research findings.

Molecular Mechanisms of Kinase Inhibition

Tyrosine Kinase ABL1 Inhibition

Rebastinib (B1684436) is recognized as a "switch control" inhibitor of the ABL1 tyrosine kinase. nih.govhaematologica.org This classification stems from its distinct mechanism of action that differentiates it from many other tyrosine kinase inhibitors (TKIs).

Binding to the Switch Control Pocket of ABL1 Kinase Domain

Crystallographic analyses have revealed that rebastinib functions as a type II inhibitor. nih.govhaematologica.orgmdpi.com It not only binds to the ATP-binding site but also extends into and occupies the switch control pocket of the ABL1 kinase domain. nih.govhaematologica.orgmdpi.com This pocket is formed by key amino acid residues, including Glu282 and Arg386, that are crucial for mediating the conformational change between the kinase's inactive and active states. researchgate.netguidetopharmacology.org By occupying this pocket, rebastinib effectively blocks the conformational process required for kinase activation. nih.govhaematologica.orgmdpi.com

Induction of Inactive Conformation of ABL1

Through its unique binding mode, rebastinib forces the ABL1 kinase domain to adopt and maintain an inactive, or "DFG-out," conformation. nih.govhaematologica.orgmdpi.com This is significant because it stabilizes the inactive state regardless of the phosphorylation status of the regulatory tyrosine 393. nih.govhaematologica.orgmdpi.com The hydrophobic interactions between rebastinib and the kinase domain are key to forcing the DFG motif away from the catalytic site, thereby preventing autophosphorylation. mdpi.com This mechanism contrasts with many ATP-competitive inhibitors that are less effective when the kinase is in its active conformation.

Efficacy Against Specific ABL1 Mutations (e.g., T315I) at the Molecular Level

A critical advantage of rebastinib is its efficacy against the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs. researchgate.netapexbt.commedkoo.com Rebastinib inhibits the BCR-ABL1 T315I mutant kinase in an ATP-noncompetitive manner, making it effective even at high intracellular ATP concentrations. nih.govhaematologica.org The binding of rebastinib forces even these mutated and dysregulated forms of BCR-ABL1 to adopt an inactive conformation. nih.govhaematologica.org In the case of the T315I mutation, the hydrophobic interactions between the inhibitor and the kinase are actually enhanced. researchgate.net

| Cell Line/Enzyme | IC50 (nM) |

| ABL1 (wild-type) | 0.8 |

| ABL1 (T315I mutant) | 4 |

| Ba/F3 cells (BCR-ABL1 T315I) | 19 |

| Unphosphorylated ABL1T315I | 5 |

| Phosphorylated ABL1T315I | 4 |

Inhibition of Downstream Cellular Signaling Pathways (e.g., pCRKL, pSTAT5)

By effectively inhibiting ABL1 kinase activity, rebastinib durably blocks downstream cellular signaling pathways that are crucial for the proliferation and survival of cancer cells. nih.govhaematologica.org Pharmacodynamic analyses in clinical studies have demonstrated the inhibition of phosphorylation of key substrates like CRKL (CT10 regulator of kinase-like) and STAT5 (signal transducer and activator of transcription 5). nih.govhaematologica.orgmedkoo.com The inhibition of STAT5 phosphorylation has been observed in cellular assays with IC50 values of 28 nM and 13 nM for cell lines expressing native and T315I mutant BCR-ABL1, respectively. medchemexpress.com

TIE2 Kinase Inhibition

In addition to its effects on ABL1, rebastinib is also a potent inhibitor of the TIE2 kinase, a receptor tyrosine kinase involved in angiogenesis and tumor metastasis. nih.govmdpi.comncats.io

Selective Inhibition and Binding Affinity for TIE2 Kinase

Rebastinib exhibits potent and selective inhibition of the TIE2 receptor tyrosine kinase with picomolar potency. nih.govaacrjournals.org X-ray co-crystal structures show that rebastinib binds to the TIE2 kinase domain, inducing a "DFG-out" inactive conformation, which is characteristic of a Type II inhibitor. nih.gov This binding is highly specific and involves the formation of multiple hydrogen bonds, which stabilizes the inactive state of the enzyme and prevents the binding of ATP and protein substrates. nih.gov The reported IC50 value for TIE2 inhibition is approximately 1.2 nM to 6 nM. medkoo.commedchemexpress.com This inhibition of TIE2 signaling in tumor-associated macrophages can block cancer cell intravasation and reduce metastasis. aacrjournals.orgmdpi.com

Conformational State Induced by Rebastinib in TIE2

In its interaction with the TIE2 kinase, rebastinib induces a specific inactive conformation. nih.gov Co-crystal structures reveal that rebastinib binding stabilizes the C-terminal inhibitory motif in a position that obstructs the substrate-binding pocket. nih.gov This induced state renders the TIE2 kinase incapable of binding either its protein substrate or the ATP cofactor. nih.gov This allosteric "switch control" mechanism is a key determinant of rebastinib's potent, picomolar inhibition of TIE2. nih.govmdpi.com Biophysical thermal melt studies have confirmed the potent binding of rebastinib to TIE2. nih.gov Furthermore, rebastinib exhibits a slow dissociation from TIE2, contributing to a sustained inhibition of the kinase's activity. nih.gov

Influence on Angiopoietin/Tie2 Signaling Pathway

The angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. nih.gov TIE2 is a receptor tyrosine kinase expressed on endothelial cells and a subset of pro-tumoral macrophages. nih.govmdpi.com The binding of its ligands, primarily Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), triggers downstream signaling that influences vascular stability, permeability, and remodeling. nih.govmdpi.com

Rebastinib's inhibition of TIE2 kinase activity directly disrupts this signaling cascade. nih.govmdpi.com By blocking TIE2, rebastinib can impair various processes mediated by this pathway that are implicated in tumor progression, including angiogenesis and tumor cell dissemination. nih.govmdpi.com Evidence of TIE2 inhibition by rebastinib in humans has been observed through the compensatory elevation of circulating Ang2 levels in patients undergoing treatment. nih.govaacrjournals.org This phenomenon is a known pharmacodynamic marker of TIE2 pathway inhibition. nih.govaacrjournals.org Rebastinib's interference with the Ang/TIE2 pathway also affects TIE2-expressing macrophages, which play a role in creating a supportive tumor microenvironment. nih.govmdpi.com

FLT3 Kinase Inhibition

Rebastinib has been identified as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govguidetopharmacology.org In biochemical assays, rebastinib demonstrates inhibitory activity against FLT3, although it is less potent against FLT3 compared to its primary target, TIE2. nih.govaacrjournals.org The IC50 value for FLT3 inhibition by rebastinib has been reported to be 71-fold higher than that for TIE2. nih.govaacrjournals.org Despite this lower potency, pharmacodynamic analyses in clinical studies have shown that rebastinib can inhibit the phosphorylation of FLT3 substrates in patients. nih.govnih.gov

Inhibition of Src Family Kinases (LYN, HCK, FGR, ABL)

Rebastinib exhibits inhibitory activity against several members of the Src family of non-receptor tyrosine kinases, including LYN, HCK, FGR, and ABL. cancer.govnih.gov It also inhibits the SRC kinase itself. medchemexpress.com These kinases are involved in a variety of cellular processes, such as cell division, differentiation, and adhesion. cancer.govnih.gov Rebastinib's unique "switch control" mechanism of action is also relevant to its inhibition of ABL1, where it binds to the switch control pocket and maintains the kinase in an inactive conformation. nih.govmdpi.com This is effective against both the wild-type and certain mutated forms of the BCR-ABL1 fusion protein, such as the T315I mutation, which confers resistance to other tyrosine kinase inhibitors. nih.govmedchemexpress.com

The following table summarizes the reported IC50 values for the inhibition of Src family kinases by rebastinib.

Other Kinase Targets and Their Relative Inhibition Potencies

Beyond TIE2, FLT3, and Src family kinases, rebastinib has demonstrated inhibitory activity against a range of other kinases.

TRKA, TRKB, TRKC Kinase Inhibition

Rebastinib is an inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. aacrjournals.orgtargetedonc.com These receptors are crucial for the development and function of the nervous system. targetedonc.com TRKA has been identified as the nearest neighbor kinase to TIE2 in terms of inhibition by rebastinib. nih.govaacrjournals.org The cellular IC50 for TRKA inhibition is approximately three times higher than that for TIE2. nih.govaacrjournals.org

The table below details the IC50 values for the inhibition of TRK kinases by rebastinib.

| Kinase | Cellular IC50 (nM) |

| TRKA | 0.17 nih.govnih.govaacrjournals.org |

| TRKB | 0.42 nih.govnih.govaacrjournals.org |

| TRKC | 2.74 nih.govaacrjournals.org |

VEGFR-2 Kinase Inhibition

Rebastinib also inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR. cancer.govresearchgate.netmedandlife.org VEGFR-2 is a key mediator of angiogenesis, playing a central role in the growth of new blood vessels. mdpi.com The inhibition of VEGFR-2 by rebastinib contributes to its anti-angiogenic properties. cancer.govnih.gov The reported IC50 value for VEGFR-2 (KDR) inhibition by rebastinib is 4 nM. medchemexpress.comselleckchem.com

Pharmacology and Disposition in Preclinical Research Models

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of rebastinib (B1684436) have been evaluated in rodent models to understand its behavior following administration.

Pharmacokinetic studies in mice and rats have demonstrated that rebastinib is readily absorbed after oral administration. iiarjournals.org In these preclinical models, the compound exhibits a relatively short half-life. Following intravenous (IV) administration, the half-life of rebastinib was determined to be 1.87 hours in mice and 0.8 hours in rats. iiarjournals.org After oral (PO) administration, the half-life was observed to be 2.26 hours in mice and 2.56 hours in rats. iiarjournals.org These findings indicate a moderate persistence of the compound in the systemic circulation of these preclinical species.

Pharmacokinetic Parameters of Rebastinib in Rodent Models

| Species | Administration Route | Half-life (t₁/₂) |

|---|---|---|

| Mice | Intravenous (IV) | 1.87 hours |

| Oral (PO) | 2.26 hours | |

| Rats | Intravenous (IV) | 0.8 hours |

| Oral (PO) | 2.56 hours |

Data sourced from Anticancer Research iiarjournals.org

The oral bioavailability of rebastinib has been confirmed in rodent models, supporting its potential for oral administration. Studies have shown a bioavailability of 29.68% in mice and 36.93% in rats. iiarjournals.org This indicates that a significant fraction of the orally administered dose reaches the systemic circulation in these preclinical models.

While specific data on plasma protein binding in preclinical models is not extensively detailed in the reviewed literature, human data indicates high plasma protein binding. In human plasma, rebastinib is 99.65% protein-bound. nih.gov This high degree of protein binding in humans suggests that a similar characteristic is likely to be observed in preclinical species, which can influence the distribution and availability of the free, active form of the drug.

Bioavailability Characteristics in Preclinical Formulations

Metabolism and Elimination Pathways in Research

In vitro studies utilizing human liver microsomes have been conducted to identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of rebastinib. iiarjournals.org These investigations revealed that rebastinib has an inhibitory effect on specific CYP isoforms. Notably, it demonstrated inhibition of CYP2C9, with an IC₅₀ value of 2.54 μM, and CYP2C8, with an IC₅₀ value of 0.0533 μM. iiarjournals.org The IC₅₀ values for other tested isoforms, including 1A2, 2D6, and 3A4, were all above 40 μM, suggesting a lower potential for interaction with these enzymes. iiarjournals.org

Identification of Metabolic Enzymes Involved

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. By integrating physiological, biochemical, and drug-specific parameters, PBPK models can predict the pharmacokinetic profile of a drug in different species and under various conditions. While a dedicated PBPK model for rebastinib tosylate has not been detailed in publicly available literature, this section outlines the fundamental components and predictive applications of such a model based on available preclinical data.

Model Structure and Parameter Identification

A PBPK model for rebastinib would be constructed from two main components: drug-independent physiological parameters specific to the preclinical species (e.g., mouse, rat) and drug-dependent parameters that characterize the unique properties of rebastinib.

The model structure would consist of interconnected compartments representing major organs and tissues (e.g., liver, kidney, lung, heart, muscle, fat, and brain), linked by the circulatory system. researchgate.net The transport of the drug between these compartments can be described as either perfusion-limited or permeability-limited. For a compound like rebastinib, which demonstrates good cell permeability, a perfusion-limited model is often a suitable starting point, assuming that drug uptake into tissues is primarily limited by the blood flow rate to that tissue. iiarjournals.org

Parameter Identification:

The parameters required for the PBPK model would be derived from a combination of in vitro assays and in vivo preclinical studies.

Physiological Parameters: These are standard values for the specific animal model being used and are typically sourced from literature. They include organ volumes, blood flow rates, and tissue composition (e.g., lipid, water content).

Drug-Specific Parameters: These are determined experimentally for rebastinib.

Physicochemical Properties: These include molecular weight, pKa, and lipophilicity (logP), which influence the drug's movement across biological membranes.

Absorption: For oral administration, parameters like the apparent permeability coefficient (Papp) are crucial. Rebastinib has been shown to readily penetrate Caco-2 cells, indicating that it is well-absorbed, primarily through passive diffusion. iiarjournals.org

Distribution: Key parameters include the fraction of drug unbound in plasma (fu) and tissue-to-plasma partition coefficients (Kp). These can be predicted using in silico methods based on physicochemical properties or determined from in vitro experiments.

Metabolism: In vitro studies using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) would be used to determine the intrinsic clearance (CLint) and the specific cytochrome P450 (CYP) enzymes involved. It has been noted that rebastinib shows an inhibitory effect on CYP2C8 and CYP2C9. iiarjournals.org

Excretion: Data from preclinical studies on the routes of elimination (e.g., renal, fecal) would inform the clearance parameters for the model.

The following tables summarize the kind of data that would be essential for building and validating a PBPK model for rebastinib.

Table 1: Key Drug-Specific Parameters for Rebastinib PBPK Model Development

| Parameter Category | Specific Parameter | Finding/Value | Relevance for PBPK Model |

|---|---|---|---|

| Physicochemical | Molecular Weight | 549.6 g/mol (as tosylate) | Influences diffusion and transport processes. |

| pKa | Not specified in results | Determines the ionization state at physiological pH, affecting permeability and distribution. | |

| Lipophilicity (logP) | Not specified in results | A key determinant of tissue partitioning and membrane permeability. | |

| Absorption | Permeability | High apparent permeability in Caco-2 cells iiarjournals.org | Used to model the rate and extent of absorption from the gastrointestinal tract. |

| Oral Bioavailability | 29% in mice, 37% in rats iiarjournals.org | A critical output for model validation and prediction of oral pharmacokinetics. | |

| Distribution | Plasma Protein Binding | Not specified in results | Determines the fraction of unbound drug available for distribution and clearance. |

| Tissue Partitioning | Not specified in results | Dictates the extent of drug distribution into various tissues and organs. | |

| Metabolism | Metabolic Stability | Not specified in results | Provides data for calculating intrinsic clearance in the liver. |

| CYP Inhibition | Inhibits CYP2C8 and CYP2C9 iiarjournals.org | Important for predicting drug-drug interactions. |

| Elimination | Half-life (t1/2) | ~12-15 hours in humans (though with biphasic elimination) nih.gov | A key pharmacokinetic parameter for model validation. |

Prediction of Drug Disposition in Animal Models

Once developed and validated with initial preclinical data, a PBPK model for rebastinib could be used to predict its disposition in various animal models under different conditions.

The model would simulate the concentration-time profiles of rebastinib in plasma and various tissues following a specific dosing regimen. For instance, based on preclinical studies in mice and rats, the model could be refined to match the observed data. iiarjournals.org

Table 2: Preclinical Pharmacokinetic Parameters of Rebastinib in Rodent Models

| Species | Administration Route | Dose | Key Pharmacokinetic Findings |

|---|---|---|---|

| Mouse | Intravenous (IV) | 10 mg/kg | Used to determine clearance and volume of distribution. iiarjournals.org |

| Oral (PO) | 80 mg/kg | Bioavailability of 29.68%. iiarjournals.org | |

| Oral (PO) | 100 mg/kg | A single dose resulted in plasma levels exceeding 12 µM for up to 24 hours. medchemexpress.com | |

| Rat | Intravenous (IV) | 8 mg/kg | Used to determine clearance and volume of distribution. iiarjournals.org |

Using these foundational data, the PBPK model could predict:

Tissue-Specific Concentrations: The model can estimate the concentration of rebastinib in specific tissues that may be targets for its therapeutic action or potential toxicity. This is particularly relevant for a kinase inhibitor like rebastinib that targets receptors on both tumor cells and endothelial cells within the tumor microenvironment. researchgate.netnih.gov

Impact of Different Dosing Regimens: The model can simulate how changes in dose, frequency, or route of administration would affect the pharmacokinetic profile, helping to optimize dosing strategies for further preclinical studies. nih.govclinicaltrialsarena.com

Interspecies Scaling: A PBPK model developed with data from rodents can be scaled to predict the pharmacokinetics in other species, including larger animals and ultimately humans. This is a crucial step in translational research, helping to anticipate human pharmacokinetics before clinical trials begin. nih.gov

Cellular and Molecular Biological Effects in Preclinical Studies

Impact on Cellular Signaling Cascades

Rebastinib (B1684436) tosylate modulates key cellular signaling pathways, primarily through the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.

Phosphorylation Inhibition of Key Kinase Substrates

Rebastinib tosylate functions as a multi-targeted tyrosine kinase inhibitor. cancer.gov It is known to bind to and inhibit the Bcr-Abl fusion oncoprotein by inducing a conformational change that prevents both ligand-dependent and independent activation. cancer.gov Beyond Bcr-Abl, it demonstrates inhibitory activity against several other kinases. caymanchem.com

Preclinical studies have identified a number of key kinase substrates affected by Rebastinib. It inhibits Src family kinases such as LYN, HCK, and FGR, as well as the receptor tyrosine kinases TIE-2 and VEGFR-2. cancer.gov The inhibition of these kinases disrupts their ability to phosphorylate their respective downstream substrates, thereby interrupting the signaling cascades they regulate. For instance, the inhibition of TIE-2 and VEGFR-2 impacts angiogenesis, while the inhibition of Src family kinases affects a variety of cellular responses including division, adhesion, and differentiation. cancer.gov

In the context of chronic myeloid leukemia (CML) research, Rebastinib has been shown to inhibit the phosphorylation of STAT5, a downstream target of BCR-ABL signaling. medkoo.com Furthermore, it has demonstrated potent inhibition of the Abl1 kinase, including the drug-resistant T315I mutant, with IC₅₀ values of approximately 0.8 nM for wild-type BCR-ABL and 4 nM for the T315I mutant in enzymatic assays. medkoo.com

| Kinase Target | Reported IC₅₀ | Cellular Process Affected |

| Abl1 (wild-type) | 0.8 nM | Cell proliferation, survival |

| Abl1 (T315I mutant) | 4 nM | Drug resistance in CML |

| TIE-2 (TEK) | ~1.2 nM | Angiogenesis |

| Src Family Kinases (LYN, HCK, FGR) | Nanomolar concentrations | Cell division, adhesion, differentiation |

| VEGFR-2 (KDR) | Nanomolar concentrations | Angiogenesis |

| FLT3 | Nanomolar concentrations | Hematopoiesis, cell survival |

Modulation of PI3K-AKT Signaling and FoxO Activity

Research indicates that Rebastinib can modulate the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway, a critical regulator of cell survival and proliferation. nih.govoncotarget.com The BCR-ABL oncoprotein, a primary target of Rebastinib, is known to activate the PI3K-AKT pathway. nih.gov By inhibiting BCR-ABL, Rebastinib indirectly suppresses PI3K-AKT signaling. nih.gov

This suppression of the PI3K-AKT pathway has downstream consequences on the activity of Forkhead box O (FoxO) transcription factors. nih.gov In a normal state, AKT phosphorylates FoxO proteins, leading to their exclusion from the nucleus and the inhibition of their transcriptional activity. nih.govoncotarget.com By inhibiting the PI3K-AKT pathway, Rebastinib is believed to promote the nuclear localization and activation of FoxO proteins. nih.gov Specifically, studies have identified Rebastinib as a potent suppressor of FoxO1 activity. nih.govnih.gov This activation of FoxO transcription factors can lead to the expression of genes involved in cell cycle arrest and apoptosis. oncotarget.com

Effects on Cellular Processes in In Vitro Models

The molecular effects of Rebastinib tosylate translate into observable changes in cellular processes, as demonstrated in various in vitro models.

Cellular Assays for Kinase Activity (e.g., CHO, HUVEC)

The inhibitory activity of Rebastinib against various kinases is often quantified using cellular assays. medkoo.com While specific details on assays using Chinese Hamster Ovary (CHO) cells were not prominent in the provided search results, the general methodology for such assays is well-established. These assays typically involve expressing the target kinase in a cell line, such as CHO or Human Umbilical Vein Endothelial Cells (HUVEC), and then measuring the phosphorylation of a specific substrate in the presence of varying concentrations of the inhibitor. revvity.comnih.gov This allows for the determination of the inhibitor's potency (e.g., IC₅₀) in a cellular context. nih.gov For instance, in BCR-ABL-expressing leukemia cells, Rebastinib has demonstrated sub-nanomolar to low nanomolar activity. medkoo.com

Myotube Diameter and Protein Degradation Modulation in Muscle Atrophy Models

In preclinical models of muscle atrophy using C2C12 myotubes, Rebastinib has shown protective effects. nih.govnih.gov Studies have demonstrated that Rebastinib can suppress protein degradation and preserve myotube diameter in myotubes treated with dexamethasone, a known inducer of muscle atrophy. nih.govnih.gov

This effect is linked to its ability to inhibit FoxO1-mediated transcriptional activity. nih.govnih.gov FoxO1 upregulates the expression of atrophy-related ubiquitin ligases, such as atrogin-1 and MuRF-1, which are key players in protein degradation. nih.govrsc.org By suppressing FoxO1 activity, Rebastinib inhibits the dexamethasone-induced upregulation of atrogin-1 and MuRF-1 mRNA and atrogin-1 protein. nih.govnih.gov This leads to a reduction in protein degradation and an increase in myotube diameter, suggesting a potential to mitigate muscle wasting. nih.govnih.gov

| In Vitro Muscle Atrophy Model (Dexamethasone-treated C2C12 myotubes) | Effect of Rebastinib |

| Myotube Diameter | Increased/Preserved nih.govnih.gov |

| Protein Degradation | Suppressed nih.govnih.gov |

| Atrogin-1 and MuRF-1 mRNA expression | Inhibited nih.govnih.gov |

| Atrogin-1 protein expression | Inhibited nih.gov |

| FoxO1-mediated transcriptional activity | Suppressed nih.govnih.gov |

Cell Cycle Arrest and Apoptosis Induction Mechanisms in In Vitro Breast Cancer Models

In the context of breast cancer, particularly triple-negative breast cancer (TNBC), Rebastinib has been shown to induce cell cycle arrest and apoptosis in vitro. nih.gov Studies using TNBC cell lines such as MDA-MB-231 have demonstrated that Rebastinib can halt the cell cycle in the G0/G1 phase. nih.gov This suggests a more complex mechanism of action than solely the inhibition of CDK16, a previously suggested target. nih.gov

The induction of apoptosis is a key mechanism of its anti-cancer activity. nih.govnih.gov While the precise apoptotic pathways activated by Rebastinib in breast cancer cells are still under investigation, the modulation of the PI3K/AKT/FOXO signaling axis likely plays a significant role. nih.govoncotarget.com By promoting the activity of FoxO transcription factors, Rebastinib can upregulate the expression of pro-apoptotic genes. oncotarget.com

Interactions with Tumor Microenvironment Components (Preclinical Focus)

Rebastinib's interaction with the tumor microenvironment (TME) is a critical aspect of its preclinical anti-cancer activity. The TME, a complex ecosystem of non-cancerous cells and molecules surrounding a tumor, plays a pivotal role in tumor progression, angiogenesis, and metastasis. haematologica.orgprecisionformedicine.com Rebastinib specifically targets key components within this environment, notably Tie2-expressing macrophages and the processes they mediate.

Inhibition of Tie2-Expressing Macrophages

Preclinical studies have demonstrated that rebastinib potently inhibits Tie2-expressing macrophages (TEMs), a subset of myeloid cells that are crucial for tumor progression. nih.govnih.gov These pro-tumoral macrophages are involved in angiogenesis, tumor cell intravasation, and metastasis. nih.govnih.gov The angiopoietin (Ang)/Tie2 kinase signaling pathway is a key communication axis within the TME, and TEMs are instrumental in mediating this signaling. mdpi.comresearchgate.net

Rebastinib acts as a kinase switch control inhibitor of Tie2, a tyrosine kinase receptor expressed on these pro-tumoral macrophages. nih.govnih.gov By inhibiting Tie2, rebastinib disrupts the function of these macrophages. mdpi.comresearchgate.net In preclinical studies using a murine PyMT breast cancer model, rebastinib was shown to have profound effects on the function and structure of perivascular TEMs. researchgate.net In vitro kinase assays have quantified the potency of rebastinib against the Tie2 kinase. researchgate.net Furthermore, in cellular assays using human umbilical vein endothelial cells (HUVECs) and EA.hy926 cells, rebastinib effectively inhibited ANG1-stimulated Tie2 kinase activity. researchgate.net A key characteristic of rebastinib is its slow dissociation from the Tie2 kinase, with a prolonged residence time, which contributes to its robust cellular inhibition. researchgate.netdeciphera.com

In vivo studies in mouse models of metastatic mammary carcinoma further confirmed these effects. nih.govnih.gov Treatment with rebastinib led to a significant reduction in the infiltration of Tie2+ myeloid cells into the tumor. nih.gov Flow cytometry analysis of whole PyMT mammary tumors showed a marked decrease in the percentage of Tie2+ macrophages within the tumor tissue and its associated stroma following rebastinib treatment. nih.gov

| Assay Type | Target | Cell Line/System | Result (IC50) | Source |

|---|---|---|---|---|

| Kinase Assay | Tie2 Kinase | N/A (Spectrophotometric) | 0.63 nM | researchgate.net |

| Cellular Assay | ANG1-stimulated Tie2 Kinase Activity | HUVECs | 0.018 nM | researchgate.net |

| Cellular Assay | ANG1-stimulated Tie2 Kinase Activity | EA.hy926 | 0.091 nM | researchgate.net |

| Cellular Assay | Tie2 Phosphorylation | TIE2 CHO cells | 2.0 nM | researchgate.net |

Blockade of Tumor Microenvironment of Metastasis (TMEM) Function in Animal Models

The Tumor Microenvironment of Metastasis (TMEM) is a specific site within the primary tumor where cancer cells intravasate, or enter the bloodstream, to disseminate to distant sites. patsnap.com TMEM function is critically dependent on the interaction between a perivascular macrophage, a tumor cell, and an endothelial cell. mdpi.com Preclinical research has identified rebastinib as a potent inhibitor of TMEM doorway function. mdpi.compatsnap.com

By inhibiting the Tie2 kinase on perivascular macrophages, rebastinib blocks the VEGF-dependent vascular opening that characterizes TMEM doorways. mdpi.com This action directly impedes the ability of tumor cells to enter the circulation. nih.gov In the PyMT mouse model of breast cancer, rebastinib has been shown to block TMEM doorway function, leading to a reduction in tumor cell intravasation and subsequent metastasis. nih.govpatsnap.com High-resolution intravital imaging in this model confirmed that rebastinib inhibits TMEM-mediated vascular permeability. nih.gov

The consequence of this blockade is a significant reduction in metastatic burden. In orthotopic PyMT tumor models, treatment with rebastinib alone reduced the formation of lung metastases by 72%. nih.gov This demonstrates that targeting Tie2-expressing macrophages and TMEM function is an effective anti-metastatic strategy in these preclinical models. nih.govmdpi.com

| Treatment Group | Effect | Metastasis Reduction | Source |

|---|---|---|---|

| Rebastinib (alone) | Reduced formation of lung metastases | 72% | nih.gov |

| Rebastinib + Paclitaxel (B517696) | Reduced formation of lung metastases | 93% | nih.gov |

Mechanisms of Anti-Angiogenic Effects in Preclinical Models

In addition to inhibiting metastasis, rebastinib demonstrates clear anti-angiogenic effects in preclinical models by targeting the Ang/Tie2 signaling pathway, which is a pivotal axis in endothelial cells for initiating angiogenesis. nih.govmdpi.com The inhibition of Tie2 on both endothelial cells and pro-angiogenic Tie2-expressing macrophages contributes to its anti-vascular activity. nih.gov

In mouse models of both metastatic mammary carcinoma and pancreatic neuroendocrine tumors (PNET), rebastinib treatment resulted in reduced microvessel density. nih.gov This indicates a decrease in the formation of new blood vessels within the tumors. nih.gov Specifically, rebastinib was found to reduce the density of perfused, functional blood vessels, confirming its anti-angiogenic effects in two separate tumor models. nih.gov

Furthermore, rebastinib appears to promote the maturation of the remaining tumor vasculature. nih.gov In the PNET model, tumors treated with rebastinib showed a higher proportion of blood vessels covered by pericytes. nih.gov This increased vascular maturation can lead to decreased vascular permeability, which may also contribute to the reduction in metastasis. nih.gov Therefore, rebastinib impairs tumor progression through a dual mechanism involving both anti-angiogenic and anti-metastatic actions mediated by the inhibition of Tie2 signaling. nih.govmdpi.com

Analytical Methodologies for Rebastinib Tosylate Research

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in pharmaceutical analysis for ensuring the purity and quantifying the concentration of active pharmaceutical ingredients like rebastinib (B1684436) tosylate. iltusa.com High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique used for this purpose, offering high resolution and sensitivity for complex mixtures. iltusa.comnih.gov It is adept at separating the main compound from any impurities or degradation products that may be present. nih.govijrpc.com

In the analysis of rebastinib, plasma concentrations have been determined using Liquid Chromatography-Mass Spectrometry (LC-MS)/Mass Spectrometry (MS). nih.gov This hyphenated technique combines the separation power of chromatography with the mass analysis capabilities of mass spectrometry, providing both quantitative and qualitative data. nih.gov LC-MS/MS is particularly useful for analyzing biological samples, such as plasma, to determine pharmacokinetic parameters. nih.gov Thin-Layer Chromatography (TLC) also serves as a valuable tool, especially in synthetic chemistry, for monitoring reaction progress and assessing compound purity. ijrpc.commdpi.com

| Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | iltusa.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification in biological matrices (plasma) | nih.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity checks | ijrpc.commdpi.com |

Spectroscopic Methods for Structural Confirmation and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of rebastinib tosylate. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which aids in confirming its elemental composition. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C-NMR, provides detailed information about the chemical environment of the atoms within the molecule, allowing for the definitive confirmation of its structure. rsc.org The combination of chromatographic separation with spectroscopic detection, such as LC-MS, offers a powerful tool for both the separation and identification of rebastinib and its related substances. nih.gov

In Vitro Assay Development for Kinase Inhibition Studies

To evaluate the biological activity of rebastinib tosylate, various in vitro assays are employed to study its inhibitory effects on specific kinases. medkoo.comcancer.gov These assays are crucial for understanding the compound's potency and mechanism of action at a molecular and cellular level.

Biochemical Kinase Inhibition Assays (e.g., IC50 determination, k_off rates)

Biochemical assays are utilized to directly measure the inhibitory activity of rebastinib against purified kinase enzymes. A key parameter determined from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. medkoo.commedchemexpress.com Rebastinib has demonstrated potent, nanomolar IC50 values against several kinases. For instance, it inhibits wild-type BCR-ABL with an IC50 of approximately 0.8 nM and the T315I mutant with an IC50 of 4 nM. medkoo.commedchemexpress.commedkoo.com It also shows potent inhibition of other kinases such as TIE2, with a reported IC50 of around 1.2 nM. medkoo.commedkoo.com The "off-rate" (k_off) is another important parameter that describes the residence time of an inhibitor on its target kinase, with longer off-rates often correlating with more durable inhibition. nih.govacs.org Switch pocket inhibitors like rebastinib are noted for potentially having longer off-rates compared to ATP-competitive inhibitors. nih.gov

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL (wild-type) | ~0.8 | medkoo.commedchemexpress.commedkoo.com |

| BCR-ABL (T315I mutant) | 4 | medkoo.commedchemexpress.commedkoo.com |

| TIE2 (TEK) | ~1.2 | medkoo.commedkoo.com |

| SRC | Inhibited | medchemexpress.com |

| KDR | Inhibited | medchemexpress.com |

| FLT3 | Inhibited | medchemexpress.com |

| c-Kit | Low activity | medchemexpress.com |

Cellular Phosphorylation Assays

Cellular assays are essential for confirming that the biochemical activity of rebastinib translates to an effect within a cellular context. nih.gov These assays typically measure the phosphorylation status of downstream substrate proteins of the target kinase. creative-bioarray.com A reduction in the phosphorylation of these substrates upon treatment with rebastinib indicates target engagement and inhibition within the cell. For example, rebastinib has been shown to inhibit the phosphorylation of STAT5, a downstream target of BCR-ABL, in leukemia cells. medkoo.commedkoo.com Similarly, it effectively decreased the phosphorylation of PDGFRα in certain cell lines. ncats.io In a clinical setting, the inhibition of CRKL and/or STAT5 phosphorylation was observed in patients treated with rebastinib. nih.gov These assays often utilize techniques like Western blotting or ELISA with phospho-specific antibodies to detect the phosphorylated proteins. creative-bioarray.comnih.gov

Computational and Modeling Approaches

Computational and modeling techniques provide valuable insights into the molecular interactions and dynamic behavior of rebastinib with its target kinases, complementing experimental data. mdpi.complos.orgsrce.hr

Molecular Dynamics Simulations for Unbinding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools used to study the motion of atoms and molecules over time. plos.orgnih.govrsc.orgbiorxiv.org In the context of rebastinib, random accelerated molecular dynamics (RAMD) simulations have been performed to investigate the unbinding process, or egression, of the inhibitor from its target kinase. patsnap.com These simulations can reveal the pathways through which the inhibitor dissociates from the binding site and identify key amino acid residues that are involved in this process. rsc.orgpatsnap.com One study explored the unbinding of rebastinib, a type II inhibitor, from the LRRK2 kinase, identifying specific egression pathways and suggesting that the inhibitor's size may influence the preferred exit route. patsnap.com Understanding these unbinding mechanisms can provide critical insights for the rational design of more potent and selective inhibitors. patsnap.com

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com This in-silico method is instrumental in understanding the binding mechanism of inhibitors like rebastinib at the active or allosteric sites of their target kinases. nrfhh.commdpi.com The process involves using software, such as AutoDock Vina, to perform rigid-flexible molecular docking screenings, which calculate the binding affinity, often expressed as a binding energy score in kcal/mol. nrfhh.commdpi.com

In the study of rebastinib, molecular docking has been employed to analyze its interaction with the T315I mutant of the Abl kinase domain, a mutation that confers resistance to many other kinase inhibitors. mdpi.comresearchgate.net For instance, a docking protocol was validated by superimposing the lowest-energy docked pose of rebastinib with its co-crystallized structure from the protein-ligand complex (PDB ID: 3QRJ), achieving a low root-mean-square deviation (RMSD) of 0.0570 Å, indicating a high accuracy of the docking model. researchgate.net

Computational studies have shown that rebastinib's favorable geometry allows it to bypass the bulky isoleucine residue of the T315I mutant and bind effectively to the active center. mdpi.com Docking simulations of rebastinib with the T315I Bcr-Abl mutant have demonstrated a high estimated binding energy, indicating a strong and stable interaction. mdpi.com These studies help in comparing the binding potential of new compounds against established inhibitors like rebastinib. mdpi.com

Table 1: Molecular Docking Results for Rebastinib and Reference Compounds with T315I-mutant Abl Kinase

| Compound | Target Kinase | PDB Code | Estimated Binding Energy (kJ/mol) | Docking Score (AutoDock Vina) |

|---|---|---|---|---|

| Rebastinib | T315I-mutant Abl | 3QRJ | -178.0 ± 14.2 mdpi.com | Not Reported |

| Compound 10 | T315I-mutant Abl | 3QRJ | -160.0 ± 13.7 mdpi.com | -11.1 mdpi.com |

| Nilotinib | Human ABL kinase | 3CS9 | Not Reported | -13.2 mdpi.com |

| Imatinib (B729) | Human ABL kinase | 2HYY | -154.7 ± 12.3 mdpi.com | -11.8 mdpi.com |

| Ponatinib | Human ABL kinase | 2HYY | -149.3 ± 20.2 mdpi.com | -11.9 mdpi.com |

Co-crystal Structure Analysis of Rebastinib-Target Complexes

Co-crystal structure analysis provides high-resolution, three-dimensional information about the precise interactions between an inhibitor and its protein target. drugtargetreview.com The process typically involves crystallizing the purified protein in the presence of the inhibitor and then using X-ray diffraction to determine the atomic coordinates of the complex. drugtargetreview.comnih.gov This methodology has been pivotal in revealing the unique binding mode of rebastinib with several of its kinase targets.

A key finding from co-crystal analysis is that rebastinib functions as a Type II inhibitor. nih.gov This was demonstrated by the co-crystal structure of rebastinib in complex with the unphosphorylated human Tie2 kinase domain, which was solved at a 2.05 Å resolution. nih.gov The analysis revealed that rebastinib binds to and stabilizes the kinase in an inactive, "DFG-out" conformation. nih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating an additional hydrophobic pocket that rebastinib occupies. nih.govnih.gov This unique binding mode allows rebastinib to inhibit the kinase regardless of the phosphorylation state of key regulatory residues. mdpi.com

Similarly, the co-crystal structure of rebastinib with Cyclin-Dependent Kinase 16 (CDK16) was solved at a 2.2 Å resolution, also confirming a DFG-out binding mode. nih.gov In this complex, rebastinib forms five hydrogen bonds within the ATP-binding pocket of CDK16. nih.gov The ability of rebastinib to induce and bind to this inactive conformation highlights its "switch control" inhibitory mechanism. mdpi.com

Table 2: Co-crystal Structure Data for Rebastinib-Target Complexes

| Target Protein | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|

| Tie2 Kinase Domain | Not specified, but data available nih.gov | 2.05 nih.gov | Binds in a Type II, DFG-out inactive conformation. nih.gov |

| T315I-mutant Abl Kinase | 3QRJ mdpi.comresearchgate.net | Not specified in text | Used as a reference for molecular docking studies. mdpi.comresearchgate.net |

| CDK16 | Not specified, but data available nih.gov | 2.2 nih.gov | Confirms DFG-out, inactive binding conformation; forms 5 H-bonds. nih.gov |

Biophysical Thermal Melt Studies

Biophysical thermal melt studies, commonly known as Differential Scanning Fluorimetry (DSF) or Thermal Shift Assays (TSA), are used to assess the thermal stability of a protein in the presence and absence of a ligand. sygnaturediscovery.comcriver.com The principle behind this technique is that ligand binding generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. criver.comreactionbiology.com This change in melting temperature (ΔTm) is directly related to the binding affinity of the ligand. criver.com

The assay is typically performed in a real-time PCR instrument and uses an environmentally sensitive fluorescent dye (like SYPRO Orange) that binds to hydrophobic residues exposed as the protein unfolds, causing an increase in fluorescence. reactionbiology.com By monitoring the fluorescence as the temperature is gradually increased, a melting curve is generated, and the Tm can be calculated. sygnaturediscovery.com

This methodology is valuable for hit identification and confirming target engagement. sygnaturediscovery.com For example, DSF was used to screen a library of type-II inhibitors to identify those that bind to the LRRK2 kinase, a target in Parkinson's disease research. biorxiv.org In these studies, rebastinib was identified as a broad-spectrum type-II inhibitor that efficiently targets LRRK2. biorxiv.org The thermal shift data is used to guide the design of new, more selective hybrid inhibitors. biorxiv.org While specific ΔTm values for rebastinib binding to its primary targets are not always published in comparative studies, the technique is fundamental for ranking compound affinity and optimizing inhibitor design based on the stabilization effect. criver.combiorxiv.org

Table 3: Principles of Biophysical Thermal Melt Studies

| Parameter | Description |

|---|---|

| Technique | Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA). criver.com |

| Principle | Ligand binding increases the thermal stability of a target protein. reactionbiology.com |

| Measurement | The shift in protein melting temperature (ΔTm) upon ligand binding. criver.com |

| Detection | An increase in fluorescence from a dye that binds to exposed hydrophobic regions of the unfolding protein. reactionbiology.com |

| Application | Hit identification, confirmation of target engagement, and ranking of ligand binding affinity. sygnaturediscovery.com |

Rebastinib Tosylate As a Research Probe in Chemical Biology

Elucidation of Kinase-Mediated Signaling Pathways

Rebastinib (B1684436) tosylate's ability to potently inhibit multiple kinases has made it a valuable tool for untangling the complex signaling networks that drive disease, particularly in oncology. By selectively blocking the activity of key enzymes, researchers can observe the downstream consequences and thereby delineate the role of these kinases in specific cellular processes.

A primary target of rebastinib is the TIE2 receptor tyrosine kinase, which is crucial for angiogenesis and metastasis. cancer.govpatsnap.com Studies have shown that rebastinib inhibits TIE2, leading to a blockade of the tumor microenvironment of metastasis (TMEM) doorway function. patsnap.com This inhibition prevents the recruitment of pro-tumor TIE2-expressing macrophages (TEMs), a critical step in the metastatic cascade. ncats.iomedkoo.com In preclinical models of breast cancer, treatment with rebastinib significantly reduced the presence of these tumor-promoting macrophages. ncats.iomedkoo.com Furthermore, pharmacodynamic studies in human trials have confirmed TIE2 inhibition by rebastinib, as evidenced by a compensatory increase in the plasma levels of the TIE2 ligand, angiopoietin-2 (ANG2). nih.govpatsnap.com

Rebastinib is also a potent inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant that confers resistance to other tyrosine kinase inhibitors (TKIs). medkoo.com In cellular assays, rebastinib effectively suppresses the activity of BCR-ABL-expressing leukemia cells and inhibits the phosphorylation of downstream signaling proteins such as STAT5, a key mediator of pro-survival signals. medkoo.com

Beyond these primary targets, rebastinib has been used to probe other signaling pathways. It has been shown to abolish the phosphorylation of PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) in hypereosinophilic syndrome-derived cells. ncats.io More recently, screening assays identified cyclin-dependent kinase 16 (CDK16) as a potent target of rebastinib. nih.gov Subsequent cellular studies confirmed that rebastinib inhibits CDK16 activity, demonstrated by a dose-dependent decrease in the phosphorylation of its substrate, cyclin Y. nih.gov This finding opens new avenues for investigating the biological functions of the CDK16/cyclin Y complex.

Table 1: Selected Kinase Targets of Rebastinib and Their Role in Signaling

| Kinase Target | Reported IC₅₀ | Downstream Effect/Pathway Elucidated |

|---|---|---|

| BCR-ABL | ~0.8 nM (wild-type) | Inhibition of STAT5 phosphorylation, blocking pro-survival signaling in leukemia cells. medkoo.com |

| BCR-ABL (T315I) | ~4 nM | Overcoming resistance to first- and second-generation TKIs. medkoo.com |

| TIE2 (TEK) | ~1.2 nM | Blockade of TMEM doorway function and macrophage recruitment; increased plasma ANG2. medkoo.comnih.govpatsnap.com |

| PDGFRα | - | Abolished phosphorylation in FIP1L1-PDGFRα-positive cells. ncats.io |

| CDK16 | 19 nM | Inhibition of cyclin Y phosphorylation, enabling study of the CDK16/cyclin Y complex. nih.gov |

| VEGFR-2 (KDR) | - | Inhibition of a key receptor in angiogenesis. cancer.govchemicalprobes.org |

| SRC Family (LYN, HCK) | - | Modulation of cellular responses like differentiation, division, and adhesion. cancer.govnih.gov |

IC₅₀ values are from enzymatic assays and may vary between studies.

Use in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Design

Rebastinib's classification as a type II kinase inhibitor makes it a particularly valuable scaffold for structure-activity relationship (SAR) studies. nih.govacs.org Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors target an inactive state where the "DFG motif" (Asp-Phe-Gly) is flipped into a "DFG-out" conformation. nih.govacs.org This binding mode accesses an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve greater selectivity and potency. nih.gov

The crystal structure of rebastinib in complex with kinases like ABL and CDK16 provides a detailed blueprint for medicinal chemists. nih.gov For example, the structure of the rebastinib-CDK16 complex reveals how the inhibitor stabilizes the DFG-out conformation and forms multiple hydrogen bonds within the binding pocket. nih.gov This structural information is critical for designing new compounds. SAR analyses allow researchers to systematically modify different parts of the rebastinib molecule—such as the core scaffold, the solvent-exposed regions, and the groups that interact with the hydrophobic pocket—and to correlate these changes with their effects on inhibitory activity against various kinases. mdpi.comdrugdesign.org

By studying how structural modifications affect binding affinity and selectivity, researchers can develop new inhibitors with tailored profiles. For instance, the insights gained from rebastinib's interaction with the ABL kinase domain have guided the development of other "switch control" inhibitors. nih.gov This approach is not limited to a single target; the principles learned from rebastinib's SAR can be applied to the design of inhibitors for other kinases that can adopt a similar DFG-out conformation, facilitating the expansion of this class of targeted therapies. nih.govmdpi.com

Application in Target Identification Methodologies

The process of identifying and validating new drug targets is a cornerstone of modern drug discovery. axxam.comdrugdiscoverytoday.com Chemical probes like rebastinib, which exhibit activity against multiple targets (a characteristic known as polypharmacology), are useful tools in this endeavor. chemicalprobes.org They can be employed in large-scale screening assays to uncover previously unknown molecular targets or to validate hypothesized ones. causaly.com

A prominent example of rebastinib's utility in target identification is the discovery of its potent inhibitory effect on CDK16. nih.gov In a study designed to identify inhibitors of the PCTAIRE-family of kinases, rebastinib was screened against a panel of enzymes using a differential scanning fluorimetry (thermal shift) assay. This unbiased biophysical screening method revealed a significant thermal stabilization of CDK16 in the presence of rebastinib, indicating a direct and high-affinity binding interaction. nih.gov This finding was unexpected, as CDK16 was not a previously recognized target of rebastinib.

This application demonstrates a powerful methodology: using an existing, well-characterized inhibitor to "fish" for new targets in the proteome. axxam.com By identifying the off-targets of a probe like rebastinib, researchers can gain a more comprehensive understanding of its biological effects and potential mechanisms of action. Moreover, these newly identified targets, such as CDK16, can themselves become the focus of new drug discovery programs, validating them as therapeutically relevant for further investigation. nih.govdrugdiscoverytoday.com

Development of Research Tools for Biological Investigations

A chemical probe is a small molecule used to study and manipulate a biological system, and its value is determined by its characteristics, such as potency and selectivity. nih.gov Rebastinib serves as such a research tool, enabling the investigation of specific biological processes in cellular and animal models. medkoo.com For example, its ability to selectively inhibit TIE2 has allowed researchers to probe the role of TIE2-expressing macrophages in tumor progression and metastasis, independent of genetic manipulation. ncats.iomedkoo.com

However, the utility of rebastinib as a chemical probe is context-dependent. Ideal chemical probes are often highly selective for a single target to ensure that the observed biological effects can be unambiguously attributed to the modulation of that target. nih.gov Rebastinib is a broad-specificity kinase inhibitor with activity against ABL, TIE2, SRC family kinases, FLT3, KDR, and others. chemicalprobes.org This lack of selectivity makes it unsuitable for experiments where a singular molecular target must be interrogated. chemicalprobes.org If used without proper controls, such as structurally distinct inhibitors targeting the same pathway, its polypharmacology could lead to misleading interpretations of experimental results. nih.gov

Despite this limitation, rebastinib's profile as a type II inhibitor makes it a foundational tool for developing more refined chemical probes. nih.govnih.gov Its structure can be used as a starting point to design analogues with greater selectivity or to incorporate functional moieties for specific applications. For example, chemists could develop derivatives of rebastinib that include bio-orthogonal handles or fluorescent tags. nih.govburleylabs.co.uk Such modified probes would allow for activity-based protein profiling (ABPP) to identify the full spectrum of its targets in living cells or for imaging techniques to visualize where the inhibitor is acting within a cell or tissue, thereby creating a new generation of sophisticated research tools for biological investigation. clivechunglab.com

Compound and Drug Names Mentioned in this Article

| Name | Type/Class |

| Rebastinib tosylate | Small-molecule kinase inhibitor |

| Paclitaxel (B517696) | Chemotherapeutic agent |

| Eribulin | Chemotherapeutic agent |

| Dabrafenib | Small-molecule kinase inhibitor (BRAF) |

| Indirubin E804 | Kinase inhibitor |

| Sunitinib | Small-molecule kinase inhibitor |

| Sorafenib | Small-molecule kinase inhibitor |

| Ulixertinib | Small-molecule kinase inhibitor (ERK1/2) |

| Trametinib | Small-molecule kinase inhibitor (MEK) |

| Cobimetinib | Small-molecule kinase inhibitor (MEK) |

| Binimetinib | Small-molecule kinase inhibitor (MEK) |

| Vemurafenib | Small-molecule kinase inhibitor (BRAF) |

| Encorafenib | Small-molecule kinase inhibitor (BRAF) |

| Bevacizumab | Monoclonal antibody (VEGF) |

| Dasatinib | Small-molecule kinase inhibitor (pan-Src) |

Q & A

Q. How can researchers mechanistically explain Rebastinib tosylate’s off-target effects observed in transcriptomic profiling?

- Methodological Answer : Integrate RNA-seq data with kinase inhibition profiles using pathway enrichment tools (e.g., GSEA). Validate hypotheses via CRISPR knockout of putative off-target kinases and rescue experiments .

- Critical Consideration : Distinguish direct kinase inhibition from downstream signaling effects using phosphoproteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.